(2S)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-5-(hydrazinylmethylideneamino)-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide
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Overview
Description
The compound “(2S)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-5-(hydrazinylmethylideneamino)-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The structure of this compound suggests it may have interesting biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various intermediates. Common synthetic routes may include:
Formation of the triazolidinone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the hydrazinylmethylidene group: This step may involve the reaction of hydrazine derivatives with aldehydes or ketones.
Formation of the benzo[c][1]benzazepine ring: This can be synthesized through intramolecular cyclization reactions.
Coupling reactions: The final steps often involve coupling reactions to attach various functional groups and complete the molecule.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazinylmethylidene group.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.
Materials Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Possible applications in the treatment of diseases, depending on its biological activity.
Diagnostic Tools: Use in imaging or diagnostic assays.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may involve:
Binding to enzymes or receptors: Inhibiting or activating their function.
Modulation of signaling pathways: Affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Triazolidinones: Compounds with similar triazolidinone rings.
Hydrazones: Compounds containing hydrazinylmethylidene groups.
Benzazepines: Compounds with benzo[c][1]benzazepine structures.
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups and complex structure, which may confer unique biological and chemical properties.
Properties
Molecular Formula |
C49H57N11O6 |
---|---|
Molecular Weight |
896.0 g/mol |
IUPAC Name |
(2S)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-5-(hydrazinylmethylideneamino)-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide |
InChI |
InChI=1S/C49H57N11O6/c50-53-34-51-25-13-22-41(46(64)52-26-27-58-47(65)59(35-14-3-1-4-15-35)60(48(58)66)36-16-5-2-6-17-36)54-42(61)32-49(23-11-12-24-49)33-43(62)56-28-30-57(31-29-56)44-37-18-7-8-19-38(37)45(63)55-40-21-10-9-20-39(40)44/h1-10,14-21,34,41,44H,11-13,22-33,50H2,(H,51,53)(H,52,64)(H,54,61)(H,55,63)/t41-,44?/m0/s1 |
InChI Key |
MYLQNAMKLQZBKP-NXEGMKILSA-N |
Isomeric SMILES |
C1CCC(C1)(CC(=O)N[C@@H](CCCN=CNN)C(=O)NCCN2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)N5CCN(CC5)C6C7=CC=CC=C7C(=O)NC8=CC=CC=C68 |
Canonical SMILES |
C1CCC(C1)(CC(=O)NC(CCCN=CNN)C(=O)NCCN2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)N5CCN(CC5)C6C7=CC=CC=C7C(=O)NC8=CC=CC=C68 |
Origin of Product |
United States |
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